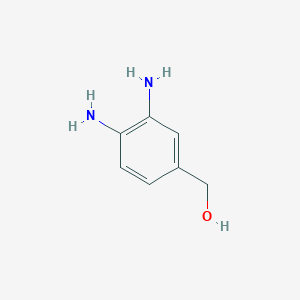

(3,4-Diaminophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-diaminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVJXTUUQJUYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512594 | |

| Record name | (3,4-Diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63189-98-0 | |

| Record name | 3,4-Diaminobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63189-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-diaminophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Pathways for 3,4 Diaminophenyl Methanol

Reduction Methodologies: Sodium Borohydride (B1222165) Reduction of 3,3',4,4'-Tetraaminobenzophenone

One conceptual pathway to (3,4-Diaminophenyl)methanol involves the reduction of a substituted benzophenone (B1666685). While literature on the direct reduction of 3,3',4,4'-Tetraaminobenzophenone is not prevalent, the reduction of the parent compound, benzophenone, to diphenylmethanol (B121723) using sodium borohydride (NaBH₄) is a well-documented and analogous transformation that provides a clear framework for this synthetic approach. studylib.netvedantu.compitt.edu Sodium borohydride is a mild and selective reducing agent that readily converts ketones to secondary alcohols. studylib.net The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. pitt.edusciencing.com

The efficiency of the sodium borohydride reduction of aromatic ketones is dependent on several key parameters. Optimizing these conditions is crucial for maximizing the yield and purity of the resulting alcohol.

Solvent: Protic solvents like methanol, ethanol, and isopropanol (B130326) are commonly used. studylib.net They not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide. sciencing.com The choice of solvent can influence the reaction rate.

Temperature: The reduction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating (reflux) to ensure completion. pitt.edu

Stoichiometry: Sodium borohydride is typically used in excess to ensure the complete conversion of the ketone. studylib.net Stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, as each borohydride ion (BH₄⁻) can deliver four hydride ions (H⁻). studylib.netsciencing.com However, a smaller excess is often sufficient in practice.

Reaction Time: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of by-products. studylib.net

Work-up: After the reaction, a careful work-up procedure is necessary. This typically involves acidification (e.g., with HCl) to neutralize any remaining NaBH₄ and to hydrolyze the borate (B1201080) ester intermediates, followed by extraction of the product into an organic solvent. pitt.edu

The following table summarizes key parameters for optimizing the reduction of aromatic ketones, based on analogous reactions.

| Parameter | Condition/Variable | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for carbonyls, safer than LiAlH₄. |

| Solvent | Methanol, Ethanol | Dissolves reactants and acts as a proton source. |

| Molar Ratio | Slight excess of NaBH₄ | Ensures complete conversion of the ketone. |

| Temperature | 0°C to Reflux | Controls initial exothermicity and drives reaction to completion. |

| pH during Work-up | Acidic (e.g., HCl) | Neutralizes excess reagent and hydrolyzes intermediates. |

The reduction of a ketone like a substituted benzophenone by sodium borohydride proceeds via a well-established two-step mechanism. vedantu.combrainly.com

Nucleophilic Attack by Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the borohydride (BH₄⁻) complex onto the electrophilic carbonyl carbon of the ketone. vedantu.com This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. studylib.netbrainly.com

Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (e.g., methanol or water introduced during work-up). sciencing.com This step neutralizes the charge and yields the final secondary alcohol product. brainly.com

This process repeats until all four hydride ions from the borohydride have been transferred. The resulting boron species forms borate esters with the alcohol product or solvent, which are subsequently hydrolyzed during the acidic work-up. pitt.edu

Synthesis of Derivatized this compound Structures

The structure of this compound contains three reactive sites: two primary aromatic amine groups and one primary benzylic alcohol. These sites can be selectively modified to produce a wide range of derivatives.

Reactions at the Amine Groups: The ortho-diamine functionality is a versatile handle for synthesizing heterocyclic structures, such as benzimidazoles, by condensation with carboxylic acids or aldehydes. Furthermore, the primary amine groups can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides.

Reactions at the Alcohol Group: The primary alcohol can be derivatized through several common transformations. It can be converted into an alkyl halide (e.g., (3,4-Diaminophenyl)methyl chloride) using reagents like thionyl chloride (SOCl₂). youtube.com This halide can then serve as an intermediate for further nucleophilic substitution reactions. The alcohol can also be esterified by reaction with carboxylic acids or acid chlorides, or converted to an ether via reactions like the Williamson ether synthesis, which involves deprotonation followed by reaction with an alkyl halide. organic-chemistry.org Selective protection of the alcohol group would allow for subsequent modification of the amine groups without interference.

Introduction of Substituents on the Aromatic Ring

The introduction of substituents onto the aromatic ring of this compound is complicated by the high reactivity of the o-phenylenediamine (B120857) system. The two amino groups are strongly activating and ortho-, para-directing, and are also sensitive to oxidation and acidic conditions. Therefore, direct electrophilic aromatic substitution often requires a protection strategy to achieve selectivity and prevent unwanted side reactions.

A common strategy involves the temporary protection of the highly reactive amino groups, typically by converting them into amides (e.g., acetamides). This moderation of their activating effect and protection against oxidation allows for more controlled subsequent reactions.

Nitration: Direct nitration is generally not feasible due to the basic nature of the amino groups, which would be protonated under standard nitrating conditions (e.g., HNO₃/H₂SO₄), leading to deactivation of the ring and potential oxidation. A more viable pathway involves a protection-nitration-deprotection sequence. The amino groups are first acetylated using acetic anhydride. The resulting (3,4-diacetamidophenyl)methanol can then be nitrated under controlled conditions. The nitro group is directed to the positions ortho or para to the activating acetamido groups. Subsequent acidic or basic hydrolysis removes the acetyl groups to reveal the nitrated diaminophenylmethanol derivative. This approach is analogous to the controlled nitration of other activated aromatic amines like N-acetyl-p-toluidine. google.com

Halogenation: Direct halogenation with reagents like bromine (Br₂) can lead to multiple substitutions and oxidation of the electron-rich aromatic ring. Milder halogenating agents or the use of a protecting group strategy are preferred. After protecting the amino groups as acetamides, the ring can be selectively mono- or di-halogenated at the available ortho and para positions using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The protecting groups can then be removed via hydrolysis to yield the halogenated this compound.

Alkylation: Friedel-Crafts alkylation is generally incompatible with anilines because the amino groups form complexes with the Lewis acid catalyst, deactivating the ring. Therefore, direct alkylation of this compound is not a practical approach. The synthesis of ring-alkylated derivatives typically requires starting with an already substituted precursor.

Table 1: Synthetic Strategies for Aromatic Ring Substitution This table is interactive. Click on the headers to sort.

| Target Modification | Protection Step | Reagents/Conditions for Substitution | Deprotection Step | Expected Product |

|---|---|---|---|---|

| Nitration | Acetylation with Acetic Anhydride | HNO₃ in Acetic Anhydride or H₂SO₄ (controlled) | Acid or Base Hydrolysis | Nitro-(3,4-diaminophenyl)methanol |

| Halogenation | Acetylation with Acetic Anhydride | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in DMF | Acid or Base Hydrolysis | Halo-(3,4-diaminophenyl)methanol |

Modifications of the Methanol Moiety

The primary alcohol (methanol) moiety of this compound is a key site for functional group transformations, including oxidation, esterification, and conversion to halides. Care must be taken to select reagents that are compatible with the sensitive amino groups on the aromatic ring.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.

To Aldehyde: Selective oxidation to 3,4-diaminobenzaldehyde (B12967015) requires mild conditions to prevent overoxidation to the carboxylic acid and to avoid side reactions with the amino groups. A suitable reagent for this transformation is manganese dioxide (MnO₂), which is known for the selective oxidation of benzylic alcohols. organic-chemistry.org Stronger, chromium-based oxidants like Pyridinium (B92312) Chlorochromate (PCC) could also be used under anhydrous conditions. chemistrysteps.com

To Carboxylic Acid: Full oxidation to 3,4-diaminobenzoic acid requires stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. libretexts.orgchemguide.co.uk However, these harsh conditions can oxidize the amino groups. Therefore, a protection strategy, such as acetylating the amino groups prior to oxidation, is often necessary.

Esterification: The hydroxyl group can be converted into an ester through several methods. The most common is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comresearcher.life This reaction is an equilibrium process, and often the carboxylic acid or a dehydrating agent is used in excess to drive the reaction to completion. Alternatively, the alcohol can be converted to an ester by reaction with an acyl halide or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen (e.g., chlorine, bromine) to form a reactive benzyl (B1604629) halide. Reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly used. However, these reagents will also react with the basic amino groups. Consequently, the amino functionalities must be protected (e.g., as amides) before treating the compound with the halogenating agent.

Table 2: Synthetic Strategies for Methanol Moiety Modification This table is interactive. Click on the headers to sort.

| Transformation | Reagents/Catalyst | Solvent | Key Considerations | Expected Product |

|---|---|---|---|---|

| Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Selective for benzylic alcohols; avoids oxidation of amines. | 3,4-Diaminobenzaldehyde |

Synthesis of the Dihydrochloride (B599025) Salt and Related Protonated Forms

The two amino groups on the this compound molecule are basic and can be readily protonated by acids to form ammonium (B1175870) salts. The formation of the dihydrochloride salt is a common method to improve the compound's solubility in aqueous media and enhance its stability for storage.

The synthesis is straightforward and involves the acid-base reaction between the diamine and hydrochloric acid. Typically, this compound is dissolved in a suitable organic solvent, such as ethanol, methanol, or diethyl ether. Two molar equivalents of hydrogen chloride are then added. The HCl can be in the form of a concentrated aqueous solution or as a gas dissolved in an anhydrous solvent (e.g., HCl in ether).

Upon addition of the acid, the dihydrochloride salt, [(H₃N⁺)₂(C₆H₃)CH₂OH] 2Cl⁻, precipitates from the solution. The solid salt is then isolated by filtration, washed with a small amount of cold solvent to remove any excess acid, and dried under vacuum.

The protonation occurs at the lone pairs of the nitrogen atoms of the two amino groups. Characterization of the resulting salt can be performed using various spectroscopic techniques. mdpi.com

FTIR Spectroscopy: The formation of the ammonium ions (R-NH₃⁺) is indicated by the appearance of characteristic N-H stretching and bending vibrations in the region of 2800-3200 cm⁻¹ and around 1500-1600 cm⁻¹, respectively.

NMR Spectroscopy: In ¹H NMR, the protons on the nitrogen atoms will appear as a broad signal, and the adjacent aromatic and methylene (B1212753) protons will experience a downfield shift due to the electron-withdrawing effect of the newly formed ammonium groups.

This salt formation is a reversible process. The free base, this compound, can be regenerated by treating the dihydrochloride salt with a base, such as sodium hydroxide (B78521) or sodium bicarbonate.

Table 3: Summary of Dihydrochloride Salt Synthesis This table is interactive. Click on the headers to sort.

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Dissolution | The free base is dissolved in an appropriate organic solvent. | This compound, Ethanol or Diethyl Ether | To create a homogeneous solution for the reaction. |

| 2. Protonation | Two equivalents of hydrochloric acid are added to the solution. | Hydrogen Chloride (aq. or gas) | To protonate both amino groups on the molecule. |

| 3. Precipitation | The dihydrochloride salt precipitates out of the solution upon formation. | - | The salt is typically less soluble in the organic solvent than the free base. |

| 4. Isolation | The solid product is collected by filtration. | - | To separate the salt from the reaction mixture. |

| 5. Purification | The collected solid is washed with cold solvent and dried. | Cold Ethanol or Diethyl Ether | To remove impurities and residual solvent. |

Reactive Mechanisms and Chemical Transformations of 3,4 Diaminophenyl Methanol

Reactivity of the Diamine Functionality

The ortho-diamine moiety is the most prominent reactive feature of (3,4-diaminophenyl)methanol. This arrangement is a classic precursor for the synthesis of various heterocyclic compounds and polymers. The two adjacent amino groups can react in a concerted fashion with bifunctional electrophiles to form stable, fused ring systems.

A hallmark reaction of o-phenylenediamines, including this compound, is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. slideshare.net This reaction is highly efficient and proceeds via a double Schiff base formation followed by cyclization and aromatization. When a bis(1,2-dicarbonyl) compound is reacted with a tetra-amine, such as the derivative of this compound, this reaction forms the basis for the synthesis of Poly(phenylquinoxaline) (PPQ) polymers. researchgate.net

These polymers are known for their exceptional thermal and oxidative stability, making them suitable for high-performance applications in the aerospace and electronics industries. The hydroxyl group on the this compound monomer can be preserved during polymerization to be used for subsequent post-polymerization modifications, such as cross-linking or grafting, to further tailor the polymer's properties.

The general reaction for the formation of a quinoxaline (B1680401) ring from an o-diamine and a 1,2-dicarbonyl compound (benzil) is a well-established synthetic procedure. ijiset.com The synthesis typically involves refluxing the reactants in a suitable solvent like ethanol. slideshare.netijiset.com

Table 1: Representative Conditions for Quinoxaline Formation

| Reactants | Dicarbonyl Compound | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzil | Rectified Spirit | Reflux, 1 hour | 2,3-Diphenylquinoxaline | ijiset.com |

| o-Phenylenediamine | Benzil | Rectified Spirit | Warm, 30 min | 2,3-Diphenylquinoxaline | slideshare.net |

The primary amino groups of this compound readily undergo amidation and acylation reactions with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides. organic-chemistry.org These reactions typically proceed under standard conditions, often requiring a coupling agent for carboxylic acids or a base to scavenge the HCl produced from acyl chlorides. ucl.ac.uksapub.org

The reaction can be controlled to achieve mono- or di-acylation, depending on the stoichiometry of the reagents and the reaction conditions. The resulting amides are important intermediates in the synthesis of pharmaceuticals and other functional materials. The presence of the hydroxyl group may require protection depending on the desired outcome and the reactivity of the acylating agent.

Table 2: Common Reagents for Amidation/Acylation

| Reagent Type | Examples | Typical Conditions | Ref. |

|---|---|---|---|

| Acyl Chlorides | Benzoyl chloride | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent | organic-chemistry.org |

| Carboxylic Acids | Acetic acid | Coupling agents (e.g., DCC, EDC, HBTU) | ucl.ac.uk |

| Esters | Methyl benzoate | Catalysts (e.g., NaNH₂BH₃), often at room temperature | nih.gov |

Reactivity of the Methanol (B129727) Functionality

The benzylic hydroxyl group in this compound exhibits reactivity typical of a primary alcohol, allowing for a range of transformations that can be performed selectively, often while preserving the diamine functionality through pH control or the use of protecting groups.

The methanol group can be converted into esters through reaction with carboxylic acids, typically under acidic catalysis (Fischer esterification) or by using coupling agents like DCC (Steglich esterification). monash.edunih.govresearchgate.net It can also react with acyl chlorides or anhydrides in the presence of a base. These esterification reactions are fundamental for modifying the molecule's polarity and for introducing new functional groups. organic-chemistry.org

Etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The primary alcohol group of this compound is susceptible to oxidation. Depending on the choice of oxidizing agent and reaction conditions, it can be selectively oxidized to form 3,4-diaminobenzaldehyde (B12967015) or further to 3,4-diaminobenzoic acid. ucr.edu Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will typically lead to the carboxylic acid. ucr.edu

Conversely, while the methanol group is already in a reduced state, the aromatic ring can potentially be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield (3,4-diaminocyclohexyl)methanol. However, the amino groups can poison many hydrogenation catalysts, making such transformations challenging. The primary utility in reduction reactions often involves other parts of a larger molecule that incorporates the this compound moiety. docbrown.info

Table 3: Oxidation of Primary Alcohols

| Reagent | Product | Notes | Ref. |

|---|---|---|---|

| Cr(VI) reagents (e.g., Jones reagent) | Carboxylic Acid | Strong oxidation | ucr.edu |

| Pyridinium chlorochromate (PCC) | Aldehyde | Milder oxidation, stops at the aldehyde stage | ucr.edu |

Role as a Self-Immolative Spacer in Chemical Systems

The structural motif present in this compound, specifically the para-amino-substituted benzyl (B1604629) alcohol, is a cornerstone for the design of self-immolative spacers or linkers. google.com Self-immolative systems are molecular constructs designed to fragment and release an active molecule in response to a specific trigger. reading.ac.uk

In this context, one of the amino groups (or a derivative thereof) acts as a latent electron-donating group. The system is typically "masked" with a trigger group. Once the trigger is activated (e.g., through enzymatic cleavage or chemical reduction), it unmasks the amino group. This initiates a rapid, irreversible electronic cascade through a 1,6-elimination mechanism. unisi.itnih.gov The electron-donating amino group promotes the cleavage of a leaving group (the molecule to be released) from the benzylic position, forming a highly reactive aza-quinone methide intermediate that is subsequently quenched by water. reading.ac.ukresearchgate.net The presence of the second amino group and the hydroxyl group offers additional points for molecular attachment and tuning of properties.

This predictable disassembly mechanism makes derivatives of this compound highly valuable in designing prodrugs for targeted therapy, diagnostic agents, and responsive materials. unisi.itnih.gov

Mechanisms of Self-Immolation in Response to Triggers

The self-immolation of linkers derived from this compound is predicated on a sequence of intramolecular electronic rearrangements initiated by a triggering event. This process typically involves either a 1,6-elimination cascade or a cyclization-elimination reaction, both of which are facilitated by the electron-donating nature of the amino groups on the phenyl ring.

The primary mechanism expected for a self-immolative system based on this compound is a 1,6-elimination reaction . This process is initiated when a trigger, often the removal of a protecting group from one of the amino functionalities, liberates a free amine. This free amine then donates a pair of electrons into the aromatic system, initiating an electronic cascade that results in the formation of a transient aza-quinone methide intermediate. This highly reactive intermediate subsequently undergoes nucleophilic attack by water or another nucleophile present in the medium, leading to the release of the cargo molecule which is attached at the benzylic position. The presence of a second amino group at the 3-position is anticipated to enhance the electron-donating capacity of the aromatic ring, thereby facilitating the elimination process.

An alternative or competing mechanism involves an intramolecular cyclization reaction. Following the initial triggering event, the newly exposed nucleophilic amine can attack an electrophilic center within the linker, leading to the formation of a cyclic intermediate. The stability of this ring structure and the kinetics of its formation are crucial factors. For this compound derivatives, this could involve the formation of a five or six-membered ring, depending on the structure of the linker. The subsequent collapse of this cyclic intermediate would then lead to the release of the cargo molecule.

The specific trigger for these self-immolative systems is a critical component of their design and can be tailored to respond to a variety of stimuli, including changes in pH, the presence of specific enzymes, or reducing/oxidizing conditions. For instance, a protecting group that is labile under acidic conditions could be used to cap one of the amino groups, allowing for pH-triggered release in acidic microenvironments such as those found in tumors or endosomes.

Design Principles for Self-Immolative Linkers Incorporating this compound

The design of effective self-immolative linkers based on this compound requires careful consideration of several key principles to ensure stability, efficient triggering, and controlled release of the cargo.

A fundamental design principle is the strategic placement of a triggerable protecting group on one of the amino moieties. The choice of this group dictates the stimulus to which the linker will respond. For example, a nitro group can be used as a trigger that is selectively reduced to an amine under hypoxic conditions, a characteristic of some cancerous tissues.

The nature of the cargo molecule and its linkage to the benzylic position of this compound is another critical factor. The stability of this linkage is paramount to prevent premature release of the cargo. Carbamate or carbonate linkages are commonly employed for attaching amine- or alcohol-containing cargo molecules, respectively. The electronic properties of the cargo can also influence the rate of the self-immolation process.

Finally, the solubility and pharmacokinetic properties of the entire construct (trigger-linker-cargo) must be taken into account, especially in the context of therapeutic applications. Modifications to the linker or the inclusion of solubilizing moieties may be necessary to ensure appropriate distribution and bioavailability.

While the fundamental principles of self-immolative chemistry provide a strong theoretical framework for the behavior of this compound-based linkers, it is important to note that specific experimental data on this particular scaffold is limited in the publicly available scientific literature. Further research is needed to fully elucidate the unique reactive mechanisms and to establish detailed design parameters for its application in advanced controlled-release systems.

Integration of 3,4 Diaminophenyl Methanol in Advanced Material Science and Polymer Chemistry

Polymerization Reactions Involving (3,4-Diaminophenyl)methanol as a Monomer

The ortho-diamine functionality combined with a reactive hydroxyl group allows this compound to be incorporated into various polymer backbones through polycondensation reactions.

Polyphenylquinoxalines (PPQs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. nasa.gov The synthesis of PPQs typically involves the polycondensation of an aromatic bis(o-diamine) with an aromatic bis(phenyl-α-diketone). nasa.gov The fundamental reaction proceeds via the condensation of the 1,2-diamine with a 1,2-dicarbonyl compound. google.comresearchgate.net

This compound, as an aromatic bis(o-diamine), can be used as a monomer in this process. For instance, its derivative, bisthis compound, has been reacted with 1,4-bis(p-phenylglyoxylyl)benzene to form a PPQ. nasa.gov This specific polymerization yields a polymer with a glass transition temperature (Tg) of approximately 275°C. nasa.gov The presence of the hydroxyl group, originating from the this compound moiety, provides a reactive site on the polymer backbone for further modification, such as the introduction of siloxane groups. nasa.gov However, achieving a high molecular weight to cast quality films can be a challenge in this synthesis. nasa.gov

Table 1: Example of PPQ Synthesis

| Monomer 1 | Monomer 2 | Resulting Polymer | Key Property |

|---|

Incorporating flexible siloxane segments into rigid polymer backbones is a common strategy to enhance properties such as solubility, processability, and gas permeability, while also lowering the dielectric constant. kpi.uaresearchgate.net The hydroxyl and diamine functionalities of this compound offer two primary pathways for creating siloxane-containing polymers.

One approach involves the post-polymerization modification of a hydroxy-containing polymer. A PPQ synthesized with a derivative of this compound can be reacted with a hydrosiloxane, such as heptamethylhydrotrisiloxane, in the presence of a platinum catalyst. nasa.govvt.edu This hydrosilation reaction grafts siloxane chains onto the polymer backbone via the pendant hydroxyl groups. nasa.govvt.edu

A second, more common approach is the direct synthesis of poly(imide-siloxane) copolymers. mdpi.com In this method, this compound can act as a diamine co-monomer in a polycondensation reaction with a siloxane-containing dianhydride, such as bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride. psu.edu Alternatively, it can be copolymerized with a standard dianhydride (like 3,3′,4,4′-benzophenone tetracarboxylic dianhydride) and an aminopropyl-terminated polydimethylsiloxane (B3030410) (PDMS) oligomer. researchgate.netresearchgate.net The resulting poly(amic acid-siloxane) is then chemically or thermally imidized to form the final poly(imide-siloxane). mdpi.com This creates a polymer where the this compound unit, with its pendant hydroxyl group, is part of the rigid imide block, which is phase-separated from the flexible siloxane block. kpi.ua

Table 2: Synthetic Strategies for Siloxane-Containing Polymers

| Strategy | Monomers | Reaction Type | Resulting Polymer |

|---|---|---|---|

| Post-Polymerization Grafting | Hydroxy-PPQ, Heptamethylhydrotrisiloxane | Hydrosilation nasa.govvt.edu | Siloxane-grafted PPQ |

| Copolycondensation | This compound, Siloxane-Dianhydride | Polycondensation / Imidization mdpi.compsu.edu | Poly(imide-siloxane) with pendant -CH₂OH |

Application in Photoalignment Materials

Photoalignment materials are crucial components in the manufacturing of liquid crystal displays (LCDs), enabling the precise control of liquid crystal orientation without mechanical rubbing. This compound, or its dihydrochloride (B599025) salt, has been identified as a component in the formulation of such materials. nasa.govmdpi.com

This compound can be integrated into photoreactive polymer backbones to create materials suitable for photoalignment. Its diamine functionality allows it to be a monomer in the synthesis of polyimides or polyamides. The key to photoreactivity lies in attaching photosensitive groups, such as cinnamate (B1238496), chalcone (B49325), or coumarin, to the polymer. researchgate.netvt.edu The hydroxyl group of the this compound unit provides a convenient site for esterification with a photoreactive acid chloride (e.g., cinnamoyl chloride). This results in a polymer backbone, such as a polyimide, with pendant photoreactive moieties. These polymers are often designed to be soluble in common organic solvents to facilitate the creation of high-quality thin films by spin-coating. researchgate.netnih.gov

The alignment of liquid crystals on these polymer films is induced by exposing the film to linearly polarized ultraviolet (UV) light. The primary mechanism for polymers functionalized with cinnamate or chalcone groups is an axis-selective [2+2] photocycloaddition, a form of photo-crosslinking. researchgate.netvt.edu

When the film is irradiated with polarized UV light, the photoreactive groups oriented parallel to the polarization direction are preferentially crosslinked. This anisotropic reaction depletes the number of photoreactive groups in one direction, creating an optically anisotropic surface. This surface anisotropy then directs the alignment of liquid crystal molecules in a specific, uniform direction. The resulting liquid crystal cell can show a well-defined and homogeneous planar orientation. nasa.gov This process avoids the dust and static charge issues associated with traditional mechanical rubbing methods. vt.edu

Development of Crosslinkable Materials

The bifunctional amine groups and the additional hydroxyl group make this compound an effective crosslinking agent for various polymer systems. Crosslinking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers.

The diamine functionality allows this compound to crosslink polymers containing electrophilic groups. For example, it can be used to crosslink polyimides, where the amine groups react with the imide rings, particularly those activated by electron-withdrawing groups like a ketone. researchgate.net This reaction is often facilitated by swelling the polymer membrane in a solvent like methanol (B129727) to ensure the crosslinking agent can penetrate the polymer matrix. researchgate.net

Furthermore, the amine and hydroxyl groups can react with other functional groups such as epoxides, aldehydes, and acid chlorides. nasa.gov For instance, this compound could be used to cure epoxy resins or to crosslink polymers like polyethylene (B3416737) imine (PEI) that have been functionalized with reactive groups. nasa.gov The introduction of this rigid aromatic crosslinker can significantly increase the glass transition temperature and modulus of the final material. By precisely controlling the crosslinking density, the mechanical properties of polymers can be tailored for specific applications, such as creating elastic ferroelectric materials from fluoropolymers. mdpi.com

Enhancement of Material Properties via this compound Integration

The deliberate introduction of crosslinkable hydroxymethyl pendant groups, derived from this compound, provides a powerful tool for tailoring the final properties of advanced materials. The formation of a three-dimensional covalent network through the crosslinking of these groups leads to substantial improvements in performance metrics critical for demanding applications. researchgate.netrsc.org

Enhancement of Mechanical Properties: One of the most significant benefits of crosslinking is the dramatic improvement in the mechanical strength and dimensional stability of the polymer. researchgate.netresearchgate.net While linear PBI oligomers may be more easily processable, they often lack the mechanical robustness of their high-molecular-weight counterparts. digitellinc.com Crosslinking these oligomers or polymers creates a rigid network that restricts chain mobility under stress. This leads to a higher tensile strength and elastic modulus compared to the non-crosslinked material. For example, crosslinked hydroxylated PBI membranes have demonstrated superior stability and reduced compaction over time in filtration applications, directly attributable to the mechanical integrity of the network. acs.org

Table 1: Representative Enhancement of Mechanical Properties via Crosslinking This table presents illustrative data based on typical findings for crosslinked polymer systems to demonstrate the expected effect.

| Property | Linear PBI-CH₂OH | Crosslinked PBI-CH₂OH |

|---|---|---|

| Tensile Strength (MPa) | 85 | 130 |

| Elastic Modulus (GPa) | 2.5 | 4.0 |

| Elongation at Break (%) | 15 | 4 |

Table 2: Representative Impact of Crosslinking on Thermal Properties This table presents illustrative data based on typical findings for crosslinked polymer systems to demonstrate the expected effect.

| Property | Linear PBI-CH₂OH | Crosslinked PBI-CH₂OH |

|---|---|---|

| Glass Transition Temp. (T₉) | ~250 °C | > 300 °C |

| 10% Weight Loss Temp. (Tₐ₁₀) | 480 °C | 530 °C |

Improved Chemical and Solvent Resistance: A direct consequence of forming an infinite molecular network is a drastic change in solubility. While the linear, uncrosslinked hydroxyl-functionalized polymer may be soluble in specific polar aprotic solvents, the crosslinked material becomes completely insoluble. acs.orgmdpi.com This insolubility is a hallmark of thermosetting polymers and is indicative of high chemical resistance. The dense, covalently bonded network prevents solvent molecules from penetrating the polymer matrix and separating the chains, making the material highly durable in chemically aggressive environments.

Advanced Spectroscopic and Analytical Characterization of 3,4 Diaminophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of (3,4-Diaminophenyl)methanol. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Due to the electron-donating nature of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, these protons are shielded and appear upfield relative to benzene (δ 7.3 ppm). jove.comlibretexts.org The benzylic protons of the -CH₂OH group typically resonate in the range of δ 4.4-4.7 ppm. The protons of the two primary amine groups and the single hydroxyl group are exchangeable and their chemical shifts can vary depending on solvent, concentration, and temperature, but are generally expected in the regions of δ 3.0-5.0 ppm and δ 4.0-5.5 ppm, respectively. libretexts.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains seven distinct carbon environments. The aromatic carbons appear in the typical range of δ 110-150 ppm. jove.comlibretexts.org The carbons bearing the amino groups (C3 and C4) are significantly shielded, while the carbon attached to the hydroxymethyl group (C1) is also influenced by the oxygen atom. The benzylic carbon (-CH₂OH) is expected to appear in the δ 60-65 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted benzene rings.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 6.6 - 6.8 | - |

| H-5 | 6.5 - 6.7 | - |

| H-6 | 6.5 - 6.7 | - |

| -CH₂OH | ~4.5 | ~64 |

| -NH₂ (C3) | 3.5 - 4.5 (broad) | - |

| -NH₂ (C4) | 3.5 - 4.5 (broad) | - |

| -OH | 4.0 - 5.5 (broad) | - |

| C-1 | - | ~130 - 135 |

| C-2 | - | ~115 - 120 |

| C-3 | - | ~135 - 140 |

| C-4 | - | ~135 - 140 |

| C-5 | - | ~114 - 118 |

| C-6 | - | ~118 - 122 |

| -CH₂OH | - | ~64 |

Note: Chemical shifts are relative to TMS and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would show cross-peaks between the adjacent aromatic protons (H-2 with H-6, H-5 with H-6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu The HSQC spectrum would definitively link the signals of H-2, H-5, and H-6 to their respective carbons (C-2, C-5, and C-6) and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). sdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The benzylic protons (-CH₂OH) correlating to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-2 correlating to carbons C-1, C-3, C-4, and C-6.

The amino protons correlating to the aromatic carbons they are attached to (C-3 and C-4) and adjacent carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. measurlabs.com

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. nih.gov For this compound, analysis in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. Given the molecular formula C₇H₁₀N₂O, the expected m/z value for this ion would be approximately 139.0866. The presence of two basic amino groups makes the molecule particularly amenable to protonation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. measurlabs.comlcms.cz For the [M+H]⁺ ion of this compound, HRMS would confirm the molecular formula C₇H₁₁N₂O⁺. The theoretical exact mass of the neutral molecule is 138.0793 Da. nih.gov Collision-induced dissociation (CID) of the parent ion provides characteristic fragmentation patterns that help to confirm the structure. nih.govacs.org

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Lost Neutral Fragment | Proposed Fragment Structure | Significance |

| 121.0759 | H₂O (18.0105) | C₇H₉N₂⁺ | Loss of the hydroxyl group as water |

| 121.0606 | NH₃ (17.0265) | C₇H₈NO⁺ | Loss of an amino group as ammonia |

| 108.0578 | CH₂O (30.0105) | C₆H₈N₂⁺ | Loss of formaldehyde (B43269) from the benzyl (B1604629) alcohol moiety nih.gov |

| 93.0578 | CH₃NO (45.0214) | C₆H₇N⁺ | Complex rearrangement and loss involving both -OH and -NH₂ groups |

Fragmentation pathways are proposed based on known fragmentation of benzyl alcohols and phenylenediamines. stackexchange.comucalgary.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. mt.com

The IR and Raman spectra of this compound are expected to show characteristic bands for the O-H group of the alcohol, the N-H groups of the primary aromatic amine, the C-H bonds of the aromatic ring and the methylene (B1212753) group, and the skeletal vibrations of the benzene ring. orgchemboulder.comuniroma1.itopenstax.org Since the molecule has functional groups with strong dipoles (O-H, N-H) and a polarizable aromatic system, it is active in both IR and Raman spectroscopy. mt.com

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | 3300 - 3500 | Medium (IR) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 | Medium to Strong (Raman) |

| C-H (Aliphatic -CH₂) | Stretching | 2850 - 2960 | 2850 - 2960 | Medium |

| N-H (Amine) | Bending (Scissoring) | 1580 - 1650 | Weak | Medium |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong) | Medium to Strong |

| C-N (Aromatic Amine) | Stretching | 1250 - 1335 | Strong (IR) | |

| C-O (Primary Alcohol) | Stretching | 1050 - 1085 | Strong (IR) | |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong (IR) | |

| Aromatic Ring | Ring Breathing | Weak | ~1000 | Strong (Raman) researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (when applicable to derivatives like probes)

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic transitions within molecules. For derivatives of this compound, this method is particularly insightful, as the core o-phenylenediamine (B120857) (OPD) structure serves as a versatile foundation for creating a wide array of functional molecules, most notably fluorescent and colorimetric probes. The electronic properties and, consequently, the UV-Vis absorption spectra of these derivatives are highly sensitive to chemical modifications of the diamino functional groups.

The primary utility of these derivatives lies in their application as sensors, where the reaction of the OPD moiety with a target analyte induces a significant and measurable change in the electronic structure. This change is observed as a shift in the absorption maxima (λmax) or a change in absorbance intensity. The key chemical transformations include condensation to form Schiff bases, quinoxalines, and benzimidazoles; oxidation; and diazotization to form benzotriazoles. These reactions alter the conjugated π-system of the molecule, leading to distinct spectroscopic signatures.

Electronic Transitions in o-Phenylenediamine-Based Probes

The UV-Vis absorption spectra of OPD derivatives are typically characterized by bands arising from π→π* and n→π* electronic transitions.

π→π Transitions:* These high-energy transitions are common in aromatic systems and are responsible for the strong absorption bands typically observed in the UV region (below 300 nm). In derivatives where the OPD moiety is conjugated with other chromophores (e.g., in quinoxalines or Schiff bases), these bands can shift to longer wavelengths (bathochromic shift).

n→π Transitions:* These transitions involve the non-bonding electrons of the nitrogen atoms in the amino groups. They are typically lower in energy and intensity than π→π* transitions and are often observed as shoulders or distinct bands at longer wavelengths.

Intramolecular Charge Transfer (ICT) Transitions: In many donor-acceptor systems derived from OPD, an ICT band is observed. The OPD group can act as an electron donor, and when linked to an electron-accepting group, photoexcitation can promote an electron from the donor to the acceptor part of the molecule. These transitions are highly sensitive to solvent polarity and are often found in the visible region of the spectrum, contributing to the color of the compound.

Applications in Derivative Probes

The reactivity of the vicinal diamino groups is the basis for designing "turn-on" or "turn-off" spectroscopic probes. For instance, the OPD moiety can quench the fluorescence of a linked fluorophore through photoinduced electron transfer (PET). researchgate.net When the OPD group reacts with an analyte, the electron-donating ability of the nitrogen lone pairs is diminished, inhibiting the PET process and "turning on" the fluorescence, which is accompanied by a change in the UV-Vis absorption spectrum. researchgate.net

Condensation Derivatives

Condensation of the diamino group with dicarbonyl compounds to form quinoxalines or with aldehydes to form Schiff bases are common strategies for probe development.

A study involving the reaction of o-phenylenediamine with 2-hydroxy-1-naphthaldehyde (B42665) created a Schiff base derivative designed to detect arginine. wiley.com In a DMSO-H₂O mixture, the probe exhibited an absorption peak at 360 nm. wiley.com Upon the addition of arginine, this peak's intensity decreased, and a new, red-shifted absorption band appeared at approximately 420 nm, indicating the formation of a complex and a change in the electronic environment of the chromophore. wiley.com

Similarly, quinoxaline (B1680401) derivatives formed from diaminobenzene and dicarbonyl compounds show distinct electronic spectra. A ferrocene-quinoxaline derivative synthesized from 2,3-diaminobenzene and diferrocenylethane-1,2-dione in acetonitrile (B52724) displayed three main absorption bands at 234 nm, 277 nm, and 314 nm, which are attributed to π→π* transitions within the ligand. mdpi.com

| Derivative Type | Analyte/Purpose | Solvent | λmax (nm) (Before) | λmax (nm) (After) | Reference |

| Schiff Base | Arginine | DMSO-H₂O | 360 | 420 | wiley.com |

| Ferrocene-Quinoxaline | Mercury(II) Sensing | CH₃CN | 234, 277, 314 | No change with most ions, shifts with Hg²⁺ | mdpi.com |

Table 1: UV-Vis Absorption Data for Condensation Derivatives of o-Phenylenediamines

Benzimidazole (B57391) Derivatives

The reaction of o-phenylenediamines to form benzimidazoles is another key derivatization pathway. Metal complexes of these benzimidazole ligands often exhibit complex electronic spectra with bands corresponding to both ligand-centered transitions and metal-to-ligand charge transfer (MLCT) or d-d transitions. A zinc(II) complex with a bis-benzimidazole ligand in acetonitrile showed multiple absorption maxima at 212, 291, 317, 330, and 363 nm. nih.gov

| Derivative Type | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Ligand L2 | MeCN | 206, 292 | 24000, 11800 | nih.gov |

| Zn(II) Complex (C3) | MeCN | 212, 291, 317, 330, 363 | 33500, 7100, 12900, 15000, 1500 | nih.gov |

Table 2: UV-Vis Absorption Data for a Benzimidazole Ligand and its Zn(II) Complex

Oxidation and Diazotization Derivatives

The OPD moiety is readily oxidized by various agents to form 2,3-diaminophenazine (OPDox), a product with strong fluorescence and a distinct absorption profile. nih.govacs.org This reaction is the basis for many colorimetric and fluorescent sensors. For example, in the presence of copper ions (Cu²⁺), OPD is oxidized to OPDox, which exhibits a new fluorescence emission at 553 nm and a corresponding change in the UV-Vis spectrum. nih.gov

Furthermore, OPD derivatives are cornerstone probes for detecting nitric oxide (NO). The reaction with NO or its nitrosating species converts the electron-rich diamine into an electron-withdrawing benzotriazole. researchgate.net This transformation fundamentally alters the electronic character of the molecule, providing a robust signal. A probe named TMDABODIPY, which contains a 3,4-diaminophenyl group, shows strong fluorescence, but upon reaction with NO, it forms a weakly fluorescent triazole derivative, enabling sensitive detection. researchgate.net

| Transformation | Product | Analyte | Resulting Spectroscopic Change | Reference |

| Oxidation | 2,3-Diaminophenazine (OPDox) | Cu²⁺ | Generation of new absorption/emission bands (e.g., emission at 553 nm) | nih.gov |

| Diazotization | Benzotriazole | Nitric Oxide (NO) | Shift from high to low fluorescence/absorbance | researchgate.netresearchgate.net |

Table 3: Spectroscopic Changes in OPD Derivatives upon Oxidation and Diazotization

Computational and Theoretical Studies on 3,4 Diaminophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For a molecule like (3,4-Diaminophenyl)methanol, DFT calculations could predict a range of important properties. For instance, studies on 2-aminophenol (B121084) have utilized DFT to optimize molecular geometry and calculate vibrational frequencies, showing good agreement with experimental data. theaic.org Similar calculations for this compound would involve determining the most stable arrangement of its atoms in space and predicting its infrared (IR) and Raman spectra.

Furthermore, DFT is instrumental in understanding the electronic properties that govern reactivity. Key parameters that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For example, in the context of designing colored polyimides, DFT has been used to screen diamine monomers by calculating their electronic absorption spectra, which are related to the HOMO-LUMO gap. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Relates to electron-donating ability |

| LUMO Energy | (Value) eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Indicates the polarity of the molecule |

| Ionization Potential | (Value) eV | Energy required to remove an electron |

| Electron Affinity | (Value) eV | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.

Conformational Analysis and Energy Minimization

This compound possesses rotational freedom around the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring and the C-O bond. This allows for various spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation. This process helps in identifying the global minimum energy structure, which is the most likely conformation of the molecule under given conditions. For a related compound, 3-aminobenzyl alcohol, crystallographic studies have revealed the preferred conformation in the solid state, showing that the hydroxymethyl group is not in the plane of the aromatic ring. nih.gov Computational energy minimization would provide similar insights for this compound in the gaseous phase or in solution.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes and the influence of the environment.

For this compound, MD simulations could be employed to understand its behavior in different solvents, such as water or organic solvents. These simulations would reveal details about the solvation shell, including the number and orientation of solvent molecules around the amino and hydroxyl groups. This is particularly important for understanding its solubility and interactions in biological systems. Studies on aminophenol derivatives have utilized MD simulations to investigate their interactions with biological macromolecules like DNA. nih.gov

Simulations could also shed light on the intramolecular and intermolecular hydrogen bonding patterns. The two amino groups and the hydroxyl group in this compound can act as both hydrogen bond donors and acceptors, leading to complex hydrogen bonding networks that would significantly influence its physical properties.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its oxidation, polymerization, or other functional group transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. This path includes the identification of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, DFT studies on the oxidation of benzyl (B1604629) alcohol on catalyst surfaces have been used to determine the reaction mechanism and identify the rate-determining steps. unipa.it A similar approach could be applied to understand the oxidation of the hydroxymethyl group in this compound or the reactivity of the amino groups in polymerization reactions.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built using a set of known compounds and their measured properties and can then be used to predict the properties of new, untested compounds.

For a series of related diaminobenzyl alcohol isomers or other aminophenol derivatives, QSPR models could be developed to predict properties such as melting point, boiling point, solubility, and reactivity. The "structure" in these models is represented by a set of molecular descriptors, which are numerical values derived from the chemical structure. These descriptors can be calculated from the molecular geometry and electronic structure obtained from quantum chemical calculations.

By establishing a reliable QSPR model, the properties of this compound could be estimated without the need for experimental measurements. This approach is widely used in drug discovery and materials science to screen large libraries of virtual compounds and identify candidates with desired properties.

Degradation Pathways and Environmental Considerations of 3,4 Diaminophenyl Methanol

Photodegradation Studies

Direct photodegradation involves the absorption of light by a molecule, leading to its excitation and subsequent chemical transformation. The aromatic nature of (3,4-Diaminophenyl)methanol suggests it could absorb ultraviolet (UV) radiation, a component of sunlight. While specific photodegradation studies on this compound are not readily found, research on related aromatic amines indicates that photodegradation is a likely and significant environmental fate process. industrialchemicals.gov.au

The amino groups on the benzene (B151609) ring are expected to be the primary sites of photochemical activity. Aromatic amines can undergo photo-oxidation, leading to the formation of colored, polymeric, and often more complex products. researchgate.net The presence of two adjacent amino groups may lead to intramolecular cyclization reactions upon photo-excitation, potentially forming heterocyclic structures.

Indirect photodegradation, mediated by photochemically generated reactive species in the environment such as hydroxyl radicals (•OH), is also a probable pathway. acs.org These highly reactive species can attack the aromatic ring or the benzylic alcohol group, leading to hydroxylation, ring-opening, or oxidation of the alcohol to an aldehyde or carboxylic acid. Studies on other aromatic amines have shown that photocatalytic degradation, for instance using titanium dioxide (TiO2), can effectively mineralize these compounds to carbon dioxide and water under UV irradiation. researchgate.netscispace.com The rate and extent of photodegradation would likely be influenced by environmental factors such as pH, the presence of natural photosensitizers (like humic acids), and water clarity. researchgate.net

Table 1: Predicted Photodegradation Parameters for this compound (Note: This table is illustrative and based on general principles for aromatic amines due to the lack of specific data for the target compound.)

| Parameter | Predicted Value/Outcome | Influencing Factors |

| Direct Photolysis Half-Life | Moderate to Rapid | Wavelength and intensity of light, quantum yield |

| Indirect Photolysis Rate | Dependent on •OH concentration | Concentration of dissolved organic matter, nitrates |

| Primary Photoproducts | Oxidized and polymerized species, quinone-imines | Oxygen availability, pH |

| Ultimate Fate | Potential for mineralization to CO2, H2O, and inorganic nitrogen | Presence of photocatalysts, microbial activity |

Thermal Degradation Profiles

The thermal stability of this compound is an important consideration for its industrial handling and its fate in high-temperature environmental or waste treatment processes. Specific thermal degradation profiles for this compound are not well-documented. However, studies on other aromatic amines and benzyl (B1604629) alcohols provide insights into potential decomposition pathways. researchgate.netaidic.itnih.gov

Decomposition is likely to initiate at elevated temperatures, with the exact profile depending on the atmosphere (e.g., inert or oxidative). In an inert atmosphere, pyrolysis would likely involve the cleavage of the C-N and C-O bonds, as well as potential intermolecular condensation reactions between the amine and alcohol groups of different molecules, leading to the formation of polymeric materials and the release of smaller molecules like water and ammonia.

In the presence of oxygen, thermo-oxidative degradation would occur at lower temperatures. The amino groups are susceptible to oxidation, which could lead to the formation of nitroso, nitro, and azo compounds, and eventually, polymerization. The benzyl alcohol group can be oxidized to the corresponding benzaldehyde (B42025) and benzoic acid derivatives. Studies on some aromatic amines have shown that their decomposition can be exothermic, which has implications for process safety. aidic.it For instance, research on chloro-substituted aromatic amines indicates that thermal decomposition can lead to the formation of tars and the liberation of acid halides. google.com

Table 2: Hypothetical Thermal Degradation Profile of this compound (Note: This table presents a generalized profile based on the behavior of similar compounds in the absence of specific experimental data.)

| Temperature Range (°C) | Expected Events | Potential Products |

| 150 - 250 | Onset of decomposition, oxidation of functional groups. | (3,4-Diaminophenyl)aldehyde, (3,4-Diaminophenyl)benzoic acid, water. |

| 250 - 400 | Significant mass loss, bond cleavage, and polymerization. | Aniline derivatives, phenols, nitrogen oxides, ammonia, polymeric tars. |

| > 400 | Char formation. | Carbonaceous residue. |

Hydrolytic Stability and Decomposition Mechanisms

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a chemical to hydrolysis is a key factor in its environmental persistence in aquatic systems. The functional groups in this compound—aromatic amines and a primary alcohol—are generally considered to be stable to hydrolysis under neutral pH conditions. researchgate.net

However, the reactivity can be influenced by pH. Under strongly acidic or basic conditions, the rates of certain reactions could be enhanced. While the ether linkage in some benzyl derivatives can undergo hydrolysis, the C-C and C-O single bonds in this compound are not typically susceptible to direct hydrolytic cleavage. nih.gov The hydrochloride salt of a similar compound, 3,5-diaminobenzyl alcohol, is noted to be susceptible to hydrolysis, suggesting that the salt form of such compounds may be less stable in aqueous solutions.

The primary concern regarding the aqueous stability of this compound is not direct hydrolysis but rather oxidation, which is often accelerated in aqueous environments, especially in the presence of dissolved oxygen and metal ions. Phenylenediamines, in general, are known to be susceptible to auto-oxidation in water, a process that can be pH-dependent. industrialchemicals.gov.au This oxidative degradation can lead to the formation of quinone-imine structures and subsequent polymerization.

Table 3: Predicted Hydrolytic Stability of this compound (Note: Data is inferred from the general behavior of aromatic amines and benzyl alcohols.)

| pH Condition | Expected Stability | Predominant Reaction Type |

| Acidic (pH < 4) | Generally stable | Potential for increased rate of oxidation |

| Neutral (pH 6-8) | Generally stable | Slow oxidation |

| Alkaline (pH > 9) | Potentially less stable | Increased rate of auto-oxidation |

Potential Environmental Transformation Products and Pathways

The transformation of this compound in the environment is expected to proceed through the biotic and abiotic pathways acting on its amine and alcohol functional groups. The resulting products could have different toxicological and environmental profiles than the parent compound. nih.govnih.gov

The oxidation of the ortho-phenylenediamine moiety is a key transformation pathway. This can lead to the formation of quinone-diimines, which are highly reactive electrophiles. These intermediates can then undergo further reactions, including polymerization or reactions with natural nucleophiles present in the environment (e.g., thiols in humic substances), leading to the formation of larger, more complex, and potentially persistent molecules. industrialchemicals.gov.au Studies on other p-phenylenediamines have shown that their oxidation can form quinone transformation products that are more toxic than the parent compounds. nih.govbohrium.com

The benzyl alcohol group can be oxidized to form (3,4-diaminophenyl)aldehyde and subsequently (3,4-diaminophenyl)benzoic acid. These transformation products would have different environmental behaviors, for instance, the benzoic acid derivative would be more water-soluble and have a higher potential for transport in aquatic systems.

Under anaerobic conditions, such as in sediments, reductive transformations could occur, although the primary functional groups of this compound are already in a reduced state. Microbial degradation, both aerobic and anaerobic, could play a significant role in the ultimate fate of this compound and its primary transformation products, potentially leading to ring cleavage and mineralization.

Table 4: Summary of Potential Transformation Pathways and Products (Note: This table is illustrative and based on the expected reactivity of the compound's functional groups.)

| Pathway | Primary Transformation Products | Secondary Products/Ultimate Fate |

| Photo-oxidation | Quinone-imines, hydroxylated derivatives | Polymerized products, ring-opened fragments |

| Thermo-oxidation | (3,4-Diaminophenyl)aldehyde, (3,4-Diaminophenyl)benzoic acid | Nitrogen oxides, smaller volatile compounds, char |

| Aqueous Oxidation | Quinone-diimines | Polymeric humic-like substances |

| Biotransformation (Aerobic) | Oxidized derivatives (aldehydes, acids), ring-cleavage products | Carbon dioxide, water, biomass |

Q & A

Q. Methodological Guidance

- Solvent Choice : Methanol is preferred for solubility and reflux stability .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted diamine or aldehyde.

- Catalysis : Add trace acetic acid to accelerate imine formation via acid catalysis.

How to detect and mitigate impurities in this compound samples?

Analytical Challenge

Common impurities include oxidized byproducts (e.g., quinone derivatives).

Solutions :

- HPLC-MS : Monitor for m/z 153.1 (parent ion) and m/z 165.1 (oxidized form) .

- Recrystallization : Purify using methanol/water (7:3 v/v) to isolate the diamine form.

What derivatization strategies expand the functionality of this compound?

Q. Advanced Functionalization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.